Tributyltin butyl maleate

Description

Properties

CAS No. |

66899-70-5 |

|---|---|

Molecular Formula |

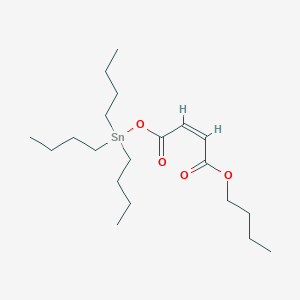

C20H38O4Sn |

Molecular Weight |

461.2 g/mol |

IUPAC Name |

1-O-butyl 4-O-tributylstannyl (Z)-but-2-enedioate |

InChI |

InChI=1S/C8H12O4.3C4H9.Sn/c1-2-3-6-12-8(11)5-4-7(9)10;3*1-3-4-2;/h4-5H,2-3,6H2,1H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1/b5-4-;;;; |

InChI Key |

VHLPYNHIGWOOTA-HCLDKOLZSA-M |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)CCCC |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltin butyl maleate can be synthesized through the reaction of tributyltin chloride with maleic anhydride in the presence of a suitable solvent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

(C4H9)3SnCl+(CH2CO)2O→(C4H9)3SnO2CCH=CHCO2C4H9+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyltin butyl maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tributyltin oxide.

Reduction: Reduction reactions can convert this compound to tributyltin hydride.

Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or organolithium compounds are often employed.

Major Products Formed

Oxidation: Tributyltin oxide.

Reduction: Tributyltin hydride.

Substitution: Various substituted tributyltin derivatives depending on the reagents used

Scientific Research Applications

Biocidal Applications

Fungicide and Microbiocide

Tributyltin butyl maleate is primarily used as a fungicide and microbiocide in building materials. Its effectiveness against various fungal species has been documented in studies where it demonstrated complete inhibition of growth for pathogens such as Staphylococcus aureus and Aspergillus niger in treated carpets. In a study involving 40 samples of carpets made from different materials, the compound showed 100% inhibition of bacterial and fungal growth under controlled conditions .

Table 1: Efficacy of this compound Against Microbial Growth

| Microorganism | Inhibition Percentage |

|---|---|

| Staphylococcus aureus | 100% |

| Aspergillus niger | 100% |

Anti-fouling Applications

Historically, tributyltin compounds have been used in anti-fouling paints for ship hulls, although their use has been restricted due to environmental concerns. The compound's ability to prevent biofouling on submerged surfaces has made it a valuable asset in marine applications, despite the international ban on tributyltin-based paints effective since September 2008 .

Polymer Stabilization

This compound is also utilized as a stabilizer in polyvinyl chloride (PVC) formulations. It acts to enhance the thermal stability of PVC products, making them more durable and resistant to degradation during processing and application. The compound's role as a catalyst in various polymerization reactions further underscores its importance in the plastics industry .

Textile Treatment

The compound is employed in treating textile fabrics, providing antimicrobial properties that enhance the longevity and hygiene of textiles. This application is particularly relevant in the production of fabrics used for upholstery, carpets, and other interior materials where microbial growth can be a concern .

Case Study 1: Carpet Treatment

In an industrial application involving carpets treated with this compound, qualitative assays confirmed its effectiveness against common pathogens found in indoor environments. The methodologies employed included both inhibition halo tests and surface print assays, demonstrating robust antimicrobial activity across various carpet materials .

Case Study 2: Marine Applications

Despite regulatory restrictions, studies have shown that tributyltin compounds are still present in certain marine applications where they are used sparingly due to their effectiveness against biofouling organisms. Research continues into alternative formulations that can replicate these properties without the associated environmental risks .

Mechanism of Action

Tributyltin butyl maleate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways. The compound’s biocidal properties are attributed to its ability to disrupt cellular processes in target organisms .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Functional Differences

Organotin compounds vary in organic substituents and ligands, leading to distinct biological and industrial properties. Below is a comparative analysis of DBTM with key analogs:

Table 1: Comparative Properties of Dibutyltin Maleate and Related Compounds

*Adipogenic potency relative to rosiglitazone (a PPARγ agonist reference).

Mechanistic Insights from Research Findings

PPARγ/RXRα Activation

- DBTM: Acts as a partial PPARγ agonist, inducing adipogenesis in 3T3-L1 preadipocytes at 0.1 µM.

- Dibutyltin dilaurate : Unique among dibutyltins for partial RXRα activation, though less potent than TBT .

Anti-Inflammatory Effects

DBTM, dibutyltin dichloride, and dilaurate suppress proinflammatory genes (e.g., Vcam1, S100a8) in 3T3-L1 cells. In RAW 264.7 macrophages, DBTM and TBT reduce LPS-induced TNFα expression, suggesting shared anti-inflammatory pathways .

Toxicity Profiles

Industrial and Regulatory Considerations

- DBTM : Restricted in electronics manufacturing (e.g., Texas Instruments) due to toxicity concerns but remains critical in PVC stabilization .

- Bis(tributyltin) maleate : Prohibited in automotive materials (e.g., Toyota standards) due to environmental persistence .

- Tributyltin chloride : Globally banned in antifouling paints under the International Maritime Organization’s 2008 convention.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tributyltin butyl maleate, and how is purity validated?

- Methodological Answer : Synthesis typically involves esterification reactions between maleic anhydride and tributyltin hydroxides. Purity validation requires elemental analysis (C, H, Sn), nuclear magnetic resonance (¹H-, ¹³C-NMR), and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and structural integrity. For reproducibility, experimental protocols should specify reaction stoichiometry, solvent systems, and purification steps (e.g., recrystallization or column chromatography) .

Q. Which analytical techniques are recommended for detecting this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is commonly used for organotin speciation. Inductively coupled plasma-mass spectrometry (ICP-MS) quantifies total tin content, while liquid chromatography (LC)-MS/MS can identify degradation products. Sample preparation must include extraction with organic solvents (e.g., hexane) and cleanup steps to minimize matrix interference .

Advanced Research Questions

Q. How are monomer reactivity ratios determined for copolymerization of this compound with vinyl acetate or styrene?

- Methodological Answer : Reactivity ratios (r₁, r₂) are calculated using the Fineman-Ross (FR) or Kelen-Tüdős methods, requiring copolymer composition data at low conversion (≤15% to avoid composition drift). Tin-specific analytical techniques (e.g., atomic absorption spectroscopy) quantify tin content in copolymers. Data interpretation must account for solvent polarity and initiator efficiency, as these influence propagation rates .

Q. What experimental designs evaluate the synergistic effects of maleate copolymers on material properties?

- Methodological Answer : Comparative studies involve formulating coatings or polymers with/without maleate comonomers. Key parameters include tensile strength (via ASTM D638), viscosity (Brookfield viscometry), and alkali sensitivity (pH-dependent rheology). For example, diallyl maleate improves dry strength (IGT values) and reduces viscosity drift in coating applications, as shown in Table IV of . Triplicate trials with statistical ANOVA ensure robustness .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported toxicity values for this compound?

- Methodological Answer : Discrepancies often arise from variations in test organisms (e.g., Daphnia magna vs. algae), exposure durations, or environmental conditions (pH, salinity). Meta-analyses should normalize data to standardized toxicity units (e.g., EC₅₀) and apply multivariate regression to isolate confounding variables. Cross-referencing with regulatory databases (e.g., EPA’s ECOTOX) ensures data comparability .

Q. What statistical frameworks ensure reproducibility in bioactivity assays for tributyltin compounds?

- Methodological Answer : Use factorial design to test concentration-response relationships, with controls for solvent effects (e.g., DMSO cytotoxicity). Non-linear regression models (e.g., Hill equation) fit dose-response curves, while Cohen’s κ statistic assesses inter-laboratory reproducibility. Replication across ≥3 independent experiments minimizes batch variability .

Environmental and Material Science Applications

Q. What methodologies track degradation pathways of this compound in aquatic systems?

- Methodological Answer : Isotopic labeling (e.g., ¹¹⁹Sn) combined with LC-HRMS identifies degradation intermediates like dibutyltin and monobutyltin species. Sediment core sampling and microcosm studies simulate anaerobic/aerobic conditions. Data interpretation must differentiate abiotic hydrolysis (pH-dependent) from microbial degradation using sterile controls .

Q. How do maleate-functionalized polymers enhance tribological properties in coatings?

- Methodological Answer : Maleate groups improve crosslinking density via esterification with hydroxylated substrates. Tribological testing (e.g., pin-on-disk wear resistance) correlates with FTIR-documented covalent bonding. Synergistic effects with acrylates are quantified through dynamic mechanical analysis (DMA) and adhesion peel tests (ASTM D903) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.